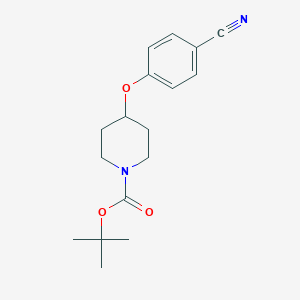

tert-Butyl 4-(4-cyanophenoxy)piperidine-1-carboxylate

概述

描述

tert-Butyl 4-(4-cyanophenoxy)piperidine-1-carboxylate: is a chemical compound with the molecular formula C17H22N2O3 and a molecular weight of 302.37 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(4-cyanophenoxy)piperidine-1-carboxylate typically involves the reaction of 4-(4-cyanophenoxy)piperidine with tert-butyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired outcome .

化学反应分析

Types of Reactions: tert-Butyl 4-(4-cyanophenoxy)piperidine-1-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride.

Substitution: Various nucleophiles depending on the desired substitution.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

科学研究应用

Chemical Properties and Structure

The molecular formula of tert-Butyl 4-(4-cyanophenoxy)piperidine-1-carboxylate is C17H22N2O3. The compound features a piperidine ring, which is a common structural motif in many pharmaceuticals, contributing to its biological activity.

Pharmaceutical Applications

-

Drug Development :

- Antidepressants : Compounds similar to this compound have been investigated for their potential as antidepressants due to their ability to modulate neurotransmitter systems.

- Antiviral Agents : Research indicates that derivatives of piperidine compounds can exhibit antiviral properties, making this compound a candidate for further exploration in antiviral drug development .

-

Analgesics :

- The compound's structural characteristics suggest it may interact with pain pathways, potentially leading to the development of new analgesic medications.

- Neuropharmacology :

Case Study 1: Antidepressant Activity

A study evaluated the antidepressant effects of compounds structurally related to this compound. The results indicated that these compounds exhibited significant serotonin reuptake inhibition, suggesting potential use in treating depression.

Case Study 2: Antiviral Efficacy

In another study, the antiviral properties of various piperidine derivatives were assessed against viral strains. This compound showed promising results, inhibiting viral replication effectively.

Synthetic Pathways

The synthesis of this compound typically involves multi-step reactions starting from commercially available piperidine derivatives. The synthetic route not only highlights the feasibility of producing this compound but also emphasizes its accessibility for further research.

作用机制

The mechanism of action of tert-Butyl 4-(4-cyanophenoxy)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound binds to these targets and modulates their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

相似化合物的比较

- tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate

- tert-Butyl 4-(3-cyanophenyl)piperidine-1-carboxylate

- tert-Butyl 4-(4-piperidinylmethyl)piperazine-1-carboxylate

Uniqueness: tert-Butyl 4-(4-cyanophenoxy)piperidine-1-carboxylate is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties. Its cyanophenoxy group and piperidine ring make it a valuable intermediate in various synthetic and research applications .

生物活性

tert-Butyl 4-(4-cyanophenoxy)piperidine-1-carboxylate is a compound with significant potential in biological research and medicinal chemistry. Its unique structure, featuring a piperidine ring and a cyanophenoxy substituent, allows it to interact with various biological targets, making it a valuable candidate for drug development and other therapeutic applications.

The synthesis of this compound typically involves the reaction of 4-(4-cyanophenoxy)piperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. This synthetic route is optimized for high yield and purity, crucial for subsequent biological evaluations.

The biological activity of this compound is primarily attributed to its ability to bind to specific molecular targets within cells. The binding modulates the activity of these targets, leading to various biological effects. The precise molecular pathways involved depend on the context of use, including the type of cell or organism being studied .

Biological Activity

1. Anti-tumor Activity

Recent studies have demonstrated that compounds structurally related to this compound exhibit antiproliferative effects in cancer cell lines. For instance, a new class of Hsp90 C-terminal domain inhibitors showed increased antiproliferative activity in breast cancer cell lines, including MDA-MB-231, suggesting potential applications in oncology .

2. Inhibition of Enzymatic Activity

The compound has been investigated for its ability to inhibit specific enzymes involved in cancer progression and inflammation. Inhibitors targeting the Hsp90 chaperone function have shown promise in reducing tumor growth by disrupting protein folding pathways essential for cancer cell survival .

3. Anti-inflammatory Properties

Research indicates that derivatives of this compound may possess anti-inflammatory properties by modulating cytokine release in immune cells. For example, certain analogs have been shown to inhibit IL-1β release in LPS/ATP-stimulated human macrophages, highlighting their potential as anti-inflammatory agents .

Case Studies

Comparative Analysis

When compared to similar compounds, this compound exhibits unique biological properties due to its specific functional groups. This uniqueness enhances its potential as an intermediate for developing more complex therapeutic agents.

| Compound | Structure | Biological Activity |

|---|---|---|

| tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate | Similar piperidine structure | Moderate anticancer activity |

| tert-Butyl 4-(3-cyanophenyl)piperidine-1-carboxylate | Similar but different substitution | Lower potency compared to target compound |

| tert-Butyl 4-(4-piperidinylmethyl)piperazine-1-carboxylate | Different piperazine ring | Limited biological evaluation |

属性

IUPAC Name |

tert-butyl 4-(4-cyanophenoxy)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O3/c1-17(2,3)22-16(20)19-10-8-15(9-11-19)21-14-6-4-13(12-18)5-7-14/h4-7,15H,8-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODHVBWQNZTWKCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40629835 | |

| Record name | tert-Butyl 4-(4-cyanophenoxy)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40629835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

333954-86-2 | |

| Record name | 4-[(1-(tert-Butoxycarbonyl)-4-piperidinyl)oxy]benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=333954-86-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 4-(4-cyanophenoxy)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40629835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。